[3-(1,3-Oxazol-2-yl)phenyl]boronic acid [3-(1,3-Oxazol-2-yl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 1283174-33-3
VCID: VC11694970
InChI: InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
SMILES: B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

CAS No.: 1283174-33-3

Cat. No.: VC11694970

Molecular Formula: C9H8BNO3

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid - 1283174-33-3

CAS No. 1283174-33-3
Molecular Formula C9H8BNO3
Molecular Weight 188.98 g/mol
IUPAC Name [3-(1,3-oxazol-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
Standard InChI Key YRNHJSNFMUNWOC-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C2=NC=CO2)(O)O

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, [3-(1,3-oxazol-2-yl)phenyl]boronic acid, reflects its structure: a phenyl ring substituted with a 1,3-oxazole at the meta position and a boronic acid group (-B(OH)₂) at the para position relative to the oxazole. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its aromaticity and dipole moment. The Standard InChIKey (YRNHJSNFMUNWOC) and InChI (InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H) provide unambiguous identifiers for its stereochemical and connectivity features.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1283174-33-3
Molecular FormulaC₉H₈BNO₃
Molecular Weight188.98 g/mol
IUPAC Name[3-(1,3-oxazol-2-yl)phenyl]boronic acid
Topological Polar Surface Area83.8 Ų

Electronic and Steric Features

The electron-withdrawing nature of the oxazole ring influences the boronic acid’s reactivity by modulating the boron center’s electrophilicity. This electronic effect enhances its suitability for Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile. Steric hindrance from the phenyl-oxazole substituent may also affect reaction kinetics and regioselectivity .

Synthesis and Optimization

Synthetic Routes

The synthesis of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid typically involves multi-step sequences:

  • Oxazole Ring Formation: Cyclocondensation of α-hydroxyamides or via Huisgen 1,3-dipolar cycloaddition.

  • Phenyl Group Functionalization: Introduction of the boronic acid group via lithiation-borylation or palladium-catalyzed Miyaura borylation.

A representative pathway involves:

  • Coupling 3-bromophenylboronic acid with preformed oxazole derivatives under Suzuki-Miyaura conditions.

  • Protecting group strategies (e.g., pinacol ester) to stabilize the boronic acid during synthesis .

Table 2: Example Reaction Conditions for Boronic Acid Synthesis

StepReagents/ConditionsYield (%)
Oxazole formationCuI, Cs₂CO₃, DMF, 80°C65–75
BorylationPd(dppf)Cl₂, KOAc, dioxane50–60
DeprotectionHCl (aq.), THF85–90

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard. Characterization employs:

  • NMR: ¹H NMR (DMSO-d₆) δ 8.70 (s, 1H, oxazole-H), 7.80–7.40 (m, 4H, phenyl-H), 3.20 (bs, 2H, B-OH).

  • MS: ESI-MS m/z 189.0 [M+H]⁺.

  • IR: B-O stretch at 1340 cm⁻¹, O-H (boronic acid) at 3200–3400 cm⁻¹.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s boronic acid group enables participation in Suzuki-Miyaura couplings with aryl halides, forming biaryl structures. For example:
[3-(Oxazol-2-yl)phenyl]B(OH)2+Ar-XPd catalystAr-C₆H₄-(oxazol-2-yl)+Byproducts\text{[3-(Oxazol-2-yl)phenyl]B(OH)}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-C₆H₄-(oxazol-2-yl)} + \text{Byproducts}
This reactivity is exploited in synthesizing conjugated materials for organic electronics .

Functional Group Compatibility

The oxazole ring’s stability under acidic and basic conditions allows sequential functionalization. For instance, post-coupling modifications (e.g., oxazole alkylation or oxidation) enable access to diverse derivatives .

Biological and Medicinal Relevance

Drug Delivery Systems

Boronic acids are explored for glucose-responsive drug delivery due to their diol-binding capacity. The oxazole ring’s fluorescence properties could enable dual-functionality in theranostic agents .

HazardPrecautionary Measures
Skin contactWear nitrile gloves, lab coat
InhalationUse fume hood
Storage2–8°C under nitrogen

Environmental Impact

Boronic acids are generally biodegradable but may persist in aquatic systems. Proper disposal via incineration or neutralization (e.g., with ethanolamine) is recommended.

Future Directions and Challenges

Expanding Synthetic Utility

  • Development of asymmetric variants for chiral oxazole-boronic acid hybrids.

  • Integration into metal-organic frameworks (MOFs) for catalytic applications.

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